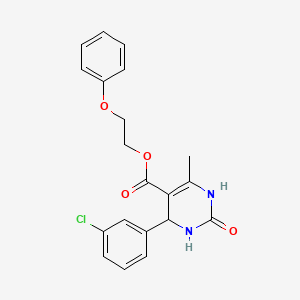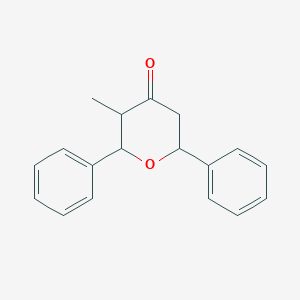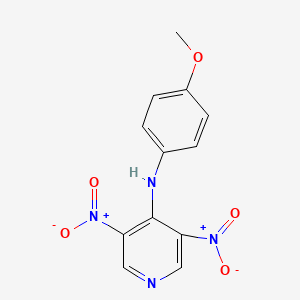
3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidine derivatives have been widely studied in medicinal chemistry due to their diverse biological activities. Among them, 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine (BPT) has attracted significant attention in recent years. BPT is a synthetic compound that has shown promising results in various scientific research applications.
Wirkmechanismus
The exact mechanism of action of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine is not fully understood. However, it has been proposed that 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine may also induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. The anti-diabetic effects of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine may be attributed to its ability to activate the peroxisome proliferator-activated receptor-γ (PPAR-γ) pathway.
Biochemical and Physiological Effects:
3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has been shown to modulate various biochemical and physiological processes. In vitro studies have demonstrated that 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammation. 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has also been reported to decrease the expression of matrix metalloproteinases (MMPs), which play a crucial role in cancer invasion and metastasis. In diabetic animal models, 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has been shown to increase the expression of glucose transporter 4 (GLUT4) and enhance insulin signaling.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields. 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has also been shown to exhibit potent biological activities at relatively low concentrations. However, 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has some limitations for lab experiments. It is a relatively new compound, and its safety profile has not been fully established. Additionally, the exact mechanism of action of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine. One potential direction is to investigate the safety and toxicity profile of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine in animal models. Another direction is to explore the potential therapeutic applications of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of novel 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine derivatives with improved biological activities and selectivity may be a promising direction for future research.
Conclusion:
In conclusion, 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine is a synthetic compound that has shown promising results in various scientific research applications. It exhibits anti-inflammatory, anti-cancer, and anti-diabetic activities and modulates various biochemical and physiological processes. The synthesis of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine is relatively simple, and it has several advantages for lab experiments. However, the exact mechanism of action of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine is not fully understood, and its safety profile has not been fully established. There are several future directions for the study of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine, which may lead to the development of novel therapeutic agents.
Synthesemethoden
3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine can be synthesized by the reaction of 4-methoxy-3-nitrobenzaldehyde with 4-biphenylsulfonylthiocarbamide in the presence of a base such as sodium hydroxide. The resulting product is then treated with thionyl chloride to yield the final compound, 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine. The synthesis of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine is relatively simple and can be achieved in a few steps with high yields.
Wissenschaftliche Forschungsanwendungen
3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. In vitro studies have demonstrated that 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has also been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Eigenschaften
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-29-21-12-9-18(15-20(21)24(25)26)22-23(13-14-30-22)31(27,28)19-10-7-17(8-11-19)16-5-3-2-4-6-16/h2-12,15,22H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIGSDXUUZLYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-ethoxy-4-methoxybenzyl)-3-isopropyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4979497.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4979521.png)
![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B4979528.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide](/img/structure/B4979534.png)
![butyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4979550.png)

![ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate](/img/structure/B4979557.png)


![2-methoxy-N-{1-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4979579.png)
![5-[(4-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4979581.png)
